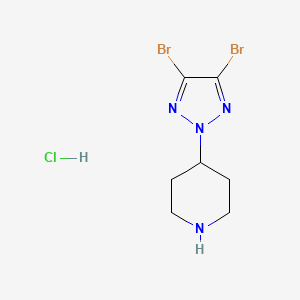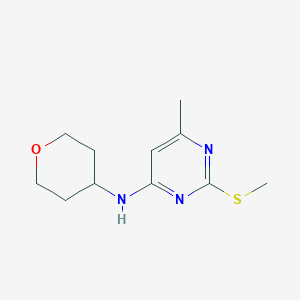![molecular formula C11H16N2O B6437053 (1R,2R)-2-[(3-methylpyridin-2-yl)oxy]cyclopentan-1-amine CAS No. 2290872-14-7](/img/structure/B6437053.png)
(1R,2R)-2-[(3-methylpyridin-2-yl)oxy]cyclopentan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2R)-2-[(3-methylpyridin-2-yl)oxy]cyclopentan-1-amine, also known as (1R,2R)-2-MPCP, is a cyclic amine compound with potential applications in scientific research. It is a colorless liquid that is soluble in organic solvents, such as ethanol and methanol, and its structure consists of a cyclopentane ring with an oxygen atom and a methylpyridine group attached. This compound has been studied for its potential applications in the fields of organic synthesis, medicinal chemistry, and pharmacology.
Aplicaciones Científicas De Investigación
(1R,2R)-2-MPCP has been studied for its potential applications in scientific research, particularly in the fields of organic synthesis, medicinal chemistry, and pharmacology. In organic synthesis, this compound can be used as a starting material for the synthesis of other compounds, such as pyridines, pyrimidines, and aminocyclopentanes. In medicinal chemistry, (1R,2R)-2-MPCP has been studied for its potential to act as an agonist for the G-protein coupled receptor GPR22, which is involved in the regulation of hormones such as leptin and ghrelin. In pharmacology, this compound has been studied for its potential to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the brain.
Mecanismo De Acción
The exact mechanism of action of (1R,2R)-2-MPCP is not yet fully understood. However, it is believed to act as an agonist for the G-protein coupled receptor GPR22, which is involved in the regulation of hormones such as leptin and ghrelin. This agonism is thought to be caused by the compound's ability to bind to the receptor, which then triggers a signal transduction cascade that leads to the activation of downstream pathways. Additionally, (1R,2R)-2-MPCP is believed to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the brain.
Biochemical and Physiological Effects
The biochemical and physiological effects of (1R,2R)-2-MPCP are not yet fully understood. However, this compound has been studied for its potential to act as an agonist for the G-protein coupled receptor GPR22, which is involved in the regulation of hormones such as leptin and ghrelin. This agonism is thought to lead to the activation of downstream pathways that can lead to the regulation of energy homeostasis. Additionally, this compound has been studied for its potential to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the brain. This inhibition is thought to lead to an increase in the levels of neurotransmitters, such as acetylcholine, which can lead to an increase in cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (1R,2R)-2-MPCP in lab experiments include its low cost, its availability as a liquid, and its solubility in organic solvents. Additionally, this compound can be synthesized easily using a Grignard reaction, making it a convenient starting material for the synthesis of other compounds. The main limitation of using this compound in lab experiments is its lack of specificity towards certain targets, which can make it difficult to study the effects of this compound on specific pathways.
Direcciones Futuras
The potential applications of (1R,2R)-2-MPCP in scientific research are still being explored. Future research should focus on further elucidating the exact mechanism of action of this compound and its potential effects on specific pathways. Additionally, further research should be conducted to explore the potential applications of this compound in medicinal chemistry and pharmacology, such as its potential to act as an agonist for the G-protein coupled receptor GPR22 and as an inhibitor of the enzyme acetylcholinesterase. Finally, further research should be conducted to explore the potential applications of this compound in organic synthesis, such as its potential to act as a starting material for the synthesis of other compounds.
Métodos De Síntesis
The synthesis of (1R,2R)-2-MPCP begins with the reaction of 3-methylpyridine and cyclopentanone. This reaction is catalyzed by a base, such as sodium hydroxide, and produces a cyclopentyl methyl ketone. This ketone can then be reacted with a Grignard reagent, such as methylmagnesium bromide, to form the desired product, (1R,2R)-2-MPCP.
Propiedades
IUPAC Name |
(1R,2R)-2-(3-methylpyridin-2-yl)oxycyclopentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-8-4-3-7-13-11(8)14-10-6-2-5-9(10)12/h3-4,7,9-10H,2,5-6,12H2,1H3/t9-,10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAKCNAQZJUFJIE-NXEZZACHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OC2CCCC2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=CC=C1)O[C@@H]2CCC[C@H]2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-2-[(3-methylpyridin-2-yl)oxy]cyclopentan-1-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-methoxy-3-({1-[(2-methylphenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B6436976.png)
![3-({1-[(3,5-difluorophenyl)methyl]piperidin-4-yl}methyl)-7-methoxy-3,4-dihydroquinazolin-4-one](/img/structure/B6436981.png)

![9-methyl-6-[2-(trimethylsilyl)ethynyl]-9H-purine](/img/structure/B6436999.png)
![3-methyl-6-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyridazine](/img/structure/B6437008.png)
![N-methyl-N-[1-(3-methylquinoxalin-2-yl)pyrrolidin-3-yl]-1-phenylmethanesulfonamide](/img/structure/B6437011.png)

![1-methyl-3-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}-1,2-dihydropyrazin-2-one](/img/structure/B6437021.png)
![(1R,2R)-2-[(6-methylpyridin-2-yl)oxy]cyclopentan-1-amine](/img/structure/B6437029.png)
![1-methyl-3-[(oxetan-2-yl)methoxy]-1,2-dihydropyrazin-2-one](/img/structure/B6437031.png)
![4-methyl-2-{[(3-methylpyridin-2-yl)oxy]methyl}morpholine](/img/structure/B6437038.png)
![(1R,2R)-2-[(4-methylpyridin-2-yl)oxy]cyclopentan-1-amine](/img/structure/B6437045.png)
![2-(methylsulfanyl)-4-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine-5-carbonitrile](/img/structure/B6437057.png)
![2-(methylsulfanyl)-4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine-5-carbonitrile](/img/structure/B6437069.png)